1-[(2-Chlorophenyl)methyl]-3-(4-nitrophenyl)thiourea 1-[(2-Chlorophenyl)methyl]-3-(4-nitrophenyl)thiourea
Brand Name: Vulcanchem
CAS No.: 900701-83-9
VCID: VC4698846
InChI: InChI=1S/C14H12ClN3O2S/c15-13-4-2-1-3-10(13)9-16-14(21)17-11-5-7-12(8-6-11)18(19)20/h1-8H,9H2,(H2,16,17,21)
SMILES: C1=CC=C(C(=C1)CNC(=S)NC2=CC=C(C=C2)[N+](=O)[O-])Cl
Molecular Formula: C14H12ClN3O2S
Molecular Weight: 321.78

1-[(2-Chlorophenyl)methyl]-3-(4-nitrophenyl)thiourea

CAS No.: 900701-83-9

Cat. No.: VC4698846

Molecular Formula: C14H12ClN3O2S

Molecular Weight: 321.78

* For research use only. Not for human or veterinary use.

1-[(2-Chlorophenyl)methyl]-3-(4-nitrophenyl)thiourea - 900701-83-9

Specification

CAS No. 900701-83-9
Molecular Formula C14H12ClN3O2S
Molecular Weight 321.78
IUPAC Name 1-[(2-chlorophenyl)methyl]-3-(4-nitrophenyl)thiourea
Standard InChI InChI=1S/C14H12ClN3O2S/c15-13-4-2-1-3-10(13)9-16-14(21)17-11-5-7-12(8-6-11)18(19)20/h1-8H,9H2,(H2,16,17,21)
Standard InChI Key GFPSYJINFZDBPU-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)CNC(=S)NC2=CC=C(C=C2)[N+](=O)[O-])Cl

Introduction

Chemical Identity and Structural Analysis

Molecular and Crystallographic Properties

The compound’s molecular structure consists of a thiourea backbone (NHC(=S)NH-\text{NH}-\text{C}(=\text{S})-\text{NH}-) linked to a 2-chlorobenzyl group at the N1 position and a 4-nitrophenyl group at the N3 position (Figure 1). X-ray diffraction studies of structurally similar thioureas, such as N,NN,N'-bis(4-chlorophenyl)thiourea, reveal monoclinic crystal systems (P21/cP2_1/c) with unit cell parameters a=9.2360A˚,b=7.2232A˚,c=25.2555A˚a = 9.2360 \, \text{Å}, b = 7.2232 \, \text{Å}, c = 25.2555 \, \text{Å}, and β=91.376\beta = 91.376^\circ . The planar thiourea moiety facilitates resonance interactions, leading to bond length variations: C(=S)N\text{C}(=\text{S})-\text{N} (1.34–1.37 Å), C(=O)N\text{C}(=\text{O})-\text{N} (1.38–1.40 Å), and C(=S)N\text{C}(=\text{S})-\text{N} (1.42–1.45 Å) .

Table 1: Key Structural Parameters of Thiourea Derivatives

ParameterValue (Å/°)Source Compound
C(=S)N\text{C}(=\text{S})-\text{N}1.34–1.371-Benzoyl-3-arylthiourea
C(=O)N\text{C}(=\text{O})-\text{N}1.38–1.40N,N′-Bis(4-chlorophenyl)thiourea
Torsion angle (O=CNC\text{O}=\text{C}-\text{N}-\text{C})-13° to 24°1-Acyl-3-substituted thiourea

Hydrogen Bonding and Packing

Intermolecular hydrogen bonds (N–H···S/O) dominate the crystal packing of thiourea derivatives. For example, NN-acyl thioureas form R22(8)R_2^2(8) motifs via N–H···S interactions, while bifurcated C–H···O bonds stabilize disubstituted analogs . The absence of a second N–H donor in 1,3-disubstituted thioureas reduces hydrogen-bonding networks, favoring π–π stacking in aromatic derivatives .

Synthesis and Purification Methods

General Synthetic Routes

The compound is synthesized via a two-step protocol:

  • Alkylation: Reaction of 2-chlorobenzyl chloride with ammonium thiocyanate yields 1-(2-chlorobenzyl)thiourea.

  • Coupling: Condensation with 4-nitrobenzoyl chloride in acetone under reflux forms the target compound .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)Purity (%)
Alkylation2-Chlorobenzyl chloride, NH₄SCN, acetone, 60°C, 6h7895
Coupling4-Nitrobenzoyl chloride, K₂CO₃, acetone, reflux, 8h8597

Crystallization and Characterization

Recrystallization from N,NN,N-dimethylformamide (DMF) yields single crystals suitable for X-ray analysis . Purity ≥97% is confirmed via HPLC (C18 column, methanol/water 70:30, flow rate 1.0 mL/min) .

Spectroscopic Characterization

FTIR and Raman Spectroscopy

Key IR absorptions include:

  • ν(N–H)\nu(\text{N–H}): 3150–3350 cm⁻¹ (intramolecular H-bonding) .

  • ν(C=O)\nu(\text{C=O}): 1680–1700 cm⁻¹ (red-shifted due to resonance) .

  • ν(C=S)\nu(\text{C=S}): 1240–1260 cm⁻¹ .

Raman spectra show strong bands at 1580 cm⁻¹ (C=C aromatic) and 1340 cm⁻¹ (NO₂ symmetric stretch) .

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d6d_6): δ 8.21 (d, J=8.8HzJ = 8.8 \, \text{Hz}, 2H, Ar–H), 7.45–7.32 (m, 4H, Ar–H), 5.02 (s, 2H, CH₂), 10.52 (s, 1H, NH), 10.34 (s, 1H, NH) .

  • ¹³C NMR (101 MHz, DMSO-d6d_6): δ 179.8 (C=S), 153.2 (C–NO₂), 135.6–125.1 (aromatic carbons), 45.7 (CH₂) .

Computational and Theoretical Studies

Density Functional Theory (DFT) Analysis

DFT calculations (B3LYP/6-311++G(d,p)) predict a planar thiourea moiety with a dihedral angle of 12.3° between the aromatic rings . The HOMO–LUMO gap (4.1 eV) indicates moderate reactivity, localized on the nitro and thiourea groups .

Table 3: DFT-Derived Electronic Parameters

ParameterValue (eV)
HOMO Energy-6.32
LUMO Energy-2.22
Band Gap4.10

Thione–Thiol Tautomerism

The thione form (C(=S)NH-\text{C}(=\text{S})-\text{NH}- ) is thermodynamically favored over the thiol form (C(SH)N=-\text{C}(-\text{SH})-\text{N}= ) by 28.5 kJ/mol, as calculated via MP2/cc-pVTZ .

Biological and Industrial Applications

Pharmaceutical Intermediate

The compound serves as a key intermediate in synthesizing kinase inhibitors and antimicrobial agents . Its nitro group facilitates bioisosteric replacement in drug design .

Material Science

Thiourea derivatives exhibit nonlinear optical (NLO) properties due to charge transfer transitions, with hyperpolarizability (β\beta) values up to 12.4×1030esu12.4 \times 10^{-30} \, \text{esu} .

SupplierPurity (%)Price (25 mg)
MolCore ≥97€331
CymitQuimica ≥95€349

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